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Compound of Interest

Compound Name: 2-(Diethoxymethyl)furan

Cat. No.: B084415

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(diethoxymethyl)furan, also known as furfural diethyl acetal. The information presented herein
is crucial for the identification, characterization, and quality control of this compound in
research and development settings. This document includes detailed tables of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(diethoxymethyl)furan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.59 dd 1.8,0.8 H5 (furan)
6.42 dd 3.2,1.8 H4 (furan)
6.36 d 3.2 H3 (furan)
5.59 S CH (acetal)

3.65 - 3.50 m OCH: (ethoxy)

1.21 t 7.1 CHs (ethoxy)

Solvent: DMSO-de. The data was sourced from a supplementary information document from

The Royal Society of Chemistry.

13C NMR (Carbon NMR) Data

Chemical Shift (6) ppm Assighment
153.1 C2 (furan)
143.2 C5 (furan)
110.5 C4 (furan)
109.1 C3 (furan)
96.8 CH (acetal)
61.2 OCHz2 (ethoxy)
15.1 CHs (ethoxy)

Source: Sigma-Aldrich Co. LLC., as referenced on PubChem and SpectraBase.[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Description of Vibration
2975 C-H stretch (alkane)

2870 C-H stretch (alkane)

1150 C-O stretch (ether)

1050 C-O stretch (ether)

1010 C-O stretch (furan ring)

Source: Aldrich, as referenced on PubChem.[1]

Mass Spectrometry (MS)
Mass-to-Charge Ratio . . .
Relative Intensity (%) Assignment
(m/z)
97 100 [M-OCH2CH3s-C2Hs]+
125 50 [M-OCH2CHs]+
170 20 [M]+ (Molecular lon)
73
45 [OCH2CHs]+

Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data
Center.[1][2][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described above. Specific parameters for the acquisition of the presented data may vary.

NMR Spectroscopy

A sample of 2-(diethoxymethyl)furan is dissolved in a deuterated solvent, typically chloroform-
d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds). The solution is then transferred to an NMR tube.
1H and 3C NMR spectra are recorded on a spectrometer, commonly operating at a frequency
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of 300 MHz or higher for *H NMR. Chemical shifts are reported in parts per million (ppm)
relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample such as 2-(diethoxymethyl)furan, Attenuated Total Reflectance (ATR) is a
common and convenient method. A small drop of the neat liquid is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide). The IR spectrum is then recorded, typically over a
range of 4000 to 400 cm~1. Alternatively, a thin film of the liquid can be prepared between two
salt plates (e.g., NaCl or KBr) for transmission IR spectroscopy.

Mass Spectrometry (MS)

Mass spectra are often obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The sample is injected into the gas chromatograph, where it is vaporized and
separated from any impurities. The separated compound then enters the mass spectrometer,
where it is ionized, typically by electron ionization (EIl). The resulting ions are then separated
based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-(diethoxymethyl)furan.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. Furan, 2-methyl- [webbook.nist.gov]
o 3. 2-Furaldehyde diethyl acetal [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Data of 2-(diethoxymethyl)furan: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084415#spectroscopic-data-for-2-diethoxymethyl-
furan-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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